molecular formula C19H16N2O4S B6536564 N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]benzenesulfonamide CAS No. 1060188-93-3

N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]benzenesulfonamide

Cat. No.: B6536564
CAS No.: 1060188-93-3
M. Wt: 368.4 g/mol
InChI Key: GDBQZZUZOOKBPE-UHFFFAOYSA-N
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Description

N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]benzenesulfonamide (NFSI) is a synthetic compound that has been used in a variety of scientific research applications. NFSI is a derivative of the naturally occurring indole alkaloid, tryptamine, and has been found to have a variety of biochemical and physiological effects. This compound has been used in laboratory experiments to study various biological processes and has been found to have both advantages and limitations.

Scientific Research Applications

N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]benzenesulfonamide has been found to have a variety of scientific research applications. It has been used to study the effects of serotonin on neuronal development and plasticity, as well as to investigate the effects of serotonin on behavior. This compound has also been used to study the effects of serotonin on memory formation and the underlying mechanisms of serotonin-mediated synaptic plasticity. Additionally, this compound has been used to study the role of serotonin in the regulation of dopaminergic neurotransmission.

Mechanism of Action

N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]benzenesulfonamide acts as an agonist of the serotonin receptor 5-HT2A, which is involved in the regulation of neuronal excitability and synaptic transmission. This compound binds to the 5-HT2A receptor, which activates a signaling cascade that leads to the release of neurotransmitters and other molecules that are involved in the regulation of neuronal excitability and synaptic transmission.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been found to modulate the release of serotonin, which is involved in the regulation of mood, memory, and learning. This compound has also been found to modulate the release of dopamine, which is involved in the regulation of reward and motivation. Additionally, this compound has been found to modulate the release of glutamate, which is involved in the regulation of synaptic plasticity and memory formation.

Advantages and Limitations for Lab Experiments

N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]benzenesulfonamide has been found to have a variety of advantages and limitations for laboratory experiments. One of the main advantages of this compound is that it is easy to synthesize and is cost-effective, making it a viable option for laboratory experiments. Additionally, this compound has been found to have a high affinity for the 5-HT2A receptor, making it an ideal compound for studying the effects of serotonin on neuronal development and plasticity. One of the main limitations of this compound is that it has been found to have a short half-life in vivo, making it difficult to study the long-term effects of serotonin on behavior.

Future Directions

N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]benzenesulfonamide has a variety of potential future directions for research. One potential future direction of this compound research is to investigate the effects of this compound on other serotonin receptors, such as 5-HT1A and 5-HT3. Additionally, this compound could be used to study the effects of serotonin on other neurological processes, such as learning, memory, and emotion. Finally, this compound could be used to study the effects of serotonin on other physiological processes, such as appetite, metabolism, and sleep.

Synthesis Methods

N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]benzenesulfonamide can be synthesized from tryptamine via a two-step process involving a palladium-catalyzed cross-coupling reaction and a subsequent oxidation reaction. The palladium-catalyzed cross-coupling reaction produces a tryptamine-derived sulfonamide, which can then be oxidized to form this compound. This synthesis method has been found to be efficient and cost-effective, making this compound a viable option for laboratory experiments.

Properties

IUPAC Name

N-[1-(furan-2-carbonyl)-2,3-dihydroindol-6-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O4S/c22-19(18-7-4-12-25-18)21-11-10-14-8-9-15(13-17(14)21)20-26(23,24)16-5-2-1-3-6-16/h1-9,12-13,20H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDBQZZUZOOKBPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=C1C=CC(=C2)NS(=O)(=O)C3=CC=CC=C3)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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